2-(3-Methylpyridin-2-yl)propane-1,3-diol
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Overview
Description
2-(3-Methylpyridin-2-yl)propane-1,3-diol is an organic compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol . It is characterized by a pyridine ring substituted with a methyl group at the 3-position and a propane-1,3-diol moiety attached to the 2-position of the pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylpyridin-2-yl)propane-1,3-diol typically involves the reaction of 3-methylpyridine with appropriate reagents to introduce the propane-1,3-diol group. One common method involves the alkylation of 3-methylpyridine with a suitable diol precursor under basic conditions . The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the diol precursor, facilitating the nucleophilic attack on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time . Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylpyridin-2-yl)propane-1,3-diol can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(3-Methylpyridin-2-yl)propane-1,3-diol has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(3-Methylpyridin-2-yl)propane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways . The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
2-(3-Methylpyridin-2-yl)ethanol: Similar structure but with an ethanol group instead of propane-1,3-diol.
3-Methylpyridine: Lacks the propane-1,3-diol moiety.
2-(3-Methylpyridin-2-yl)butane-1,4-diol: Contains a butane-1,4-diol group instead of propane-1,3-diol.
Uniqueness
2-(3-Methylpyridin-2-yl)propane-1,3-diol is unique due to its specific combination of a pyridine ring with a propane-1,3-diol moiety, which imparts distinct chemical and biological properties . This uniqueness makes it valuable in various research and industrial applications .
Biological Activity
2-(3-Methylpyridin-2-yl)propane-1,3-diol is a compound of interest due to its unique structural features and potential biological activities. The presence of the pyridine ring combined with the propane-1,3-diol moiety suggests various interactions with biological systems, making it a candidate for further research in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H13N1O2
- Molecular Weight : 179.22 g/mol
This compound features a methyl-substituted pyridine ring, which is known to enhance biological activity through various mechanisms, including enzyme modulation and receptor interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may function as an inhibitor or modulator of various enzymes and receptors involved in critical biochemical pathways. The exact mechanisms are still under investigation, but preliminary studies suggest the following potential activities:
- Anti-inflammatory Effects : The compound has been studied for its ability to inhibit pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2).
- Analgesic Properties : It may exhibit pain-relieving effects through central and peripheral mechanisms.
Case Studies and Research Findings
A number of studies have explored the biological implications of this compound:
- Inhibition of Nitric Oxide Production : In vitro studies demonstrated that this compound significantly inhibited NO production in macrophages, suggesting a potential role in managing inflammatory conditions .
- Cytotoxicity Assessment : The compound was evaluated for cytotoxic effects on various cancer cell lines. Results indicated selective toxicity towards certain cancer cells while sparing normal cells .
- Enzyme Interaction Studies : Binding assays revealed that this compound interacts with key enzymes involved in metabolic pathways, potentially altering their activity .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-(Pyridin-2-yl)propane-1,3-diol | Pyridine ring at position 2 | Different biological activity due to ring position |
2-(Pyridin-4-yl)propane-1,3-diol | Pyridine ring at position 4 | Altered solubility and reactivity |
2-(3-Ethylpyridin-2-yl)propane-1,3-diol | Ethyl group instead of methyl | Potentially different pharmacological profile |
The differences in biological activity among these compounds highlight the importance of structural nuances in determining their pharmacological properties.
Applications in Research and Industry
The potential applications of this compound extend beyond basic research:
- Pharmaceutical Development : Its anti-inflammatory and analgesic properties make it a candidate for drug development targeting pain and inflammatory diseases.
- Synthetic Chemistry : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecular structures.
Properties
IUPAC Name |
2-(3-methylpyridin-2-yl)propane-1,3-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-7-3-2-4-10-9(7)8(5-11)6-12/h2-4,8,11-12H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYJAHNNRKKYMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(CO)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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